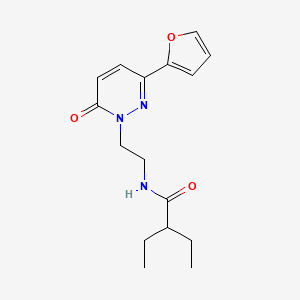
2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and an amide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Pyridazinone Moiety: This can be achieved by reacting hydrazine derivatives with diketones under controlled conditions.
Amide Bond Formation: The final step involves coupling the furan and pyridazinone intermediates with an appropriate amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and related compounds.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridazinone moieties can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propionamide: Contains a propionamide group instead of a butanamide group.
Uniqueness
2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
2-ethyl-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a furan ring and a pyridazinone moiety, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula for this compound is C16H21N3O3, with a molecular weight of approximately 303.36 g/mol. The structural characteristics are crucial as they influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H21N3O3 |
| Molecular Weight | 303.36 g/mol |
| CAS Number | 946263-53-2 |
Biological Activity Overview
The biological activity of this compound has been a subject of research, particularly in the fields of anticancer and antimicrobial properties. The following sections detail specific findings related to its biological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The anticancer properties are primarily attributed to the inhibition of thymidylate synthase (TS), an essential enzyme in DNA synthesis. Inhibitors of TS can lead to decreased proliferation of cancer cells.
- In Vitro Studies : In cell line assays, compounds with similar structures have shown IC50 values ranging from 1.1 μM to 4.9 μM against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity:
- Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
- Inhibition Zones : Some derivatives exhibited inhibition zones greater than 14 mm when tested in agar diffusion assays, indicating strong antimicrobial potential .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Properties :
- Study on Antimicrobial Efficacy :
属性
IUPAC Name |
2-ethyl-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-3-12(4-2)16(21)17-9-10-19-15(20)8-7-13(18-19)14-6-5-11-22-14/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUUWTLQISITMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














